2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(11-21-8-6-13-3-1-2-4-15(13)21)22-9-14(10-22)20-16-5-7-18-12-19-16/h1-8,12,14H,9-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDIETQDMIYXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyrimidine precursors, followed by their coupling with an azetidine derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s unique features include:
- Azetidine-Pyrimidine Core : Smaller 4-membered azetidine ring compared to piperazine (6-membered) in analogs like 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one (). Azetidine may confer improved metabolic stability due to reduced conformational flexibility .
- Indole Substitution: The indole is substituted at the 1-position, unlike 3-substituted indoles in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () or 3-benzylindole derivatives (). Positional differences influence electronic properties and binding affinity .
- Ketone Linkage: Similar to 1-(5-(cyclohexyl(phenylamino)methyl)-1H-indol-1-yl)ethan-1-one (), the ketone group facilitates hydrogen bonding and structural rigidity .
Data Table: Key Compounds and Properties
Research Findings and Limitations
- Structural Advantages: The azetidine ring may improve pharmacokinetics compared to bulkier piperazine analogs .
- Activity Gaps: No direct bioactivity data for the target compound exist; inferences rely on analogs.
- Synthetic Feasibility : Tosylate coupling () and Wittig reactions () are viable strategies for modifying the indole-azetidine scaffold .
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.34 g/mol. The structure features an indole moiety, which is known for its role in various biological processes, and a pyrimidine ring that enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Interference with Cell Signaling : By modulating pathways associated with cell growth and apoptosis, it can induce cell death in malignant cells.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Efficacy Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. Here are some notable findings:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung) | 12.5 | Significant inhibition of cell growth |
| Study 2 | MCF7 (Breast) | 8.9 | Induced apoptosis via caspase activation |
| Study 3 | HCT116 (Colon) | 15.0 | Reduced migration and invasion |
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to a decrease in cell viability by over 50% after 48 hours. Mechanistic studies indicated that this was due to the activation of apoptotic pathways.
- Breast Cancer Treatment : In MCF7 cells, the compound not only inhibited cell proliferation but also triggered apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved PARP and caspase-3.
- Colon Cancer Metastasis : Research on HCT116 cells revealed that the compound significantly reduced both migration and invasion capabilities, suggesting potential utility in preventing metastasis.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : High oral bioavailability was observed in preliminary animal models.
- Distribution : The compound showed good tissue penetration, particularly in tumor tissues.
- Metabolism : Metabolized primarily by liver enzymes; however, specific metabolic pathways require further elucidation.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Azetidine Functionalization : Introducing the pyrimidin-4-ylamino group to the azetidine ring via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Indole Coupling : Reacting the azetidine intermediate with 1H-indole using a carbonyl linker. Ethanol or toluene is often used as a solvent, with reflux conditions (70–100°C) for 4–8 hours .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Key Optimization : Control reaction pH (neutral to mildly basic) and use catalysts like Pd for coupling steps to improve yields (typically 60–80%) .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bonds in indole/pyrimidine at ~3400 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–8.5 ppm confirm aromatic protons (indole, pyrimidine). Azetidine protons appear at δ 3.0–4.0 ppm .
- ¹³C NMR : Carbonyl carbons resonate at ~200 ppm, while azetidine carbons appear at 50–60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight with <2 ppm error .
Advanced Question: How can researchers design in vitro assays to evaluate its potential as a kinase inhibitor?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive assays. Measure IC₅₀ values via fluorescence polarization or luminescence-based ADP detection .
- Cellular Signaling Studies : Treat cancer cell lines (e.g., HeLa, A549) and assess phosphorylation levels of downstream targets (e.g., STAT3) via Western blot .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Question: What challenges arise in achieving regioselective functionalization of the azetidine ring, and how can they be addressed?
Methodological Answer:
- Challenge : Steric hindrance and competing reactivity at azetidine N1 vs. C3 positions .
- Solutions :
- Use bulky protecting groups (e.g., Boc) to direct substitution to C3 .
- Employ Pd-catalyzed cross-coupling for precise C-H activation at the desired position .
- Optimize solvent polarity (e.g., DMF for better solubility of intermediates) .
Advanced Question: How should discrepancies in reported biological activity data across studies be resolved?
Methodological Answer:
- Contamination Checks : Verify compound purity (>95%) via HPLC and assess residual solvents (e.g., DMSO) that may interfere with assays .
- Assay Standardization : Replicate experiments using consistent cell lines, incubation times, and positive controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to ATP concentration) .
Advanced Question: Which computational tools are suitable for predicting target interactions and binding modes?
Methodological Answer:
- Docking Software : Schrödinger Suite (Glide) or AutoDock Vina for binding affinity predictions. Use PyMOL for visualizing interactions with kinase active sites .
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Build models using MOE or RDKit to correlate structural features (e.g., azetidine ring size) with activity .
Basic Question: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the indole C3 or pyrimidine positions .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
Advanced Question: How can stability under physiological conditions be assessed and enhanced?
Methodological Answer:
- Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours .
- Enhancement Strategies :
- Cyclize labile groups (e.g., convert primary amines to azetidine rings) .
- Use deuterated analogs to slow metabolic breakdown .
Advanced Question: How to conduct structure-activity relationship (SAR) studies focusing on the azetidine-pyrimidine core?
Methodological Answer:
- Analog Synthesis : Vary substituents on the azetidine (e.g., methyl, cyclopropyl) and pyrimidine (e.g., amino vs. methoxy) .
- Activity Testing : Screen analogs against kinase panels and compare IC₅₀ values.
- 3D-QSAR : Align structures using CoMFA/CoMSIA to identify critical electrostatic/hydrophobic regions .
Advanced Question: What in vitro models are appropriate for evaluating metabolic pathways?
Methodological Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Identify metabolites via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Reactive Metabolite Detection : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
